molecular formula C11H7F2IN2O B8375972 4-(2,5-Difluorophenoxy)-3-iodopyridin-2-amine

4-(2,5-Difluorophenoxy)-3-iodopyridin-2-amine

Cat. No.: B8375972
M. Wt: 348.09 g/mol
InChI Key: BLTXZJKDFQLIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Difluorophenoxy)-3-iodopyridin-2-amine is a useful research compound. Its molecular formula is C11H7F2IN2O and its molecular weight is 348.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7F2IN2O

Molecular Weight

348.09 g/mol

IUPAC Name

4-(2,5-difluorophenoxy)-3-iodopyridin-2-amine

InChI

InChI=1S/C11H7F2IN2O/c12-6-1-2-7(13)9(5-6)17-8-3-4-16-11(15)10(8)14/h1-5H,(H2,15,16)

InChI Key

BLTXZJKDFQLIAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=C(C(=NC=C2)N)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-chloro-3-iodopyridin-2-amine (3.00 g, 11.79 mmol), 2,5-difluoro phenol (4.60 g, 35.4 mmol), DBU (1.777 ml, 11.79 mmol) were combined in NMP (15 mL) and solution was stirred at 170° C. for 6 h under microwave irradiation. The crude reaction mixture was poured into 1N NaOH solution (70 mL), the resultant suspension was filtered, washed with water (5×10 mL) and dried to afford crude product which was purified by silica gel chromatography (EtOAc-hexanes) to afford 4-(2,5-difluorophenoxy)-3-iodopyridin-2-amine as white solid. (2.55 g, 62.1% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.74 (d, J=7.6 Hz, 1H), 7.47 (m, 1H), 7.28 (m, 1H), 7.18 (On, 1H), 6.25 (br s, 2H), 5.88 (dd, J=5.6 Hz, 1H); MS (ESI) m/z: 349.03 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.777 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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